R132C/R132C Versus R132H/R132H Genotype Selectivity: A >10-Fold Potency Differential Absent in Pan-Mutant Inhibitors
Mutant IDH1-IN-1 inhibits IDH1 R132C/R132C homodimer with an IC50 of 4 nM versus 42 nM for IDH1 R132H/R132H homodimer—a 10.5-fold potency preference for the R132C genotype [1]. This contrasts sharply with Ivosidenib (IC50: R132C = 13 nM, R132H = 12 nM; ~1.1-fold difference) [2], IDH-305 (IC50: R132C = 28 nM, R132H = 27 nM; ~1.04-fold difference) , and BAY-1436032 (IC50: R132C = 15 nM, R132H = 15 nM; equipotent) . AGI-5198 shows the opposite bias, with 2.3-fold weaker potency against R132C (160 nM) versus R132H (70 nM) . The pronounced R132C preference of Mutant IDH1-IN-1 makes it uniquely suitable for experimental systems where the R132C allele is the primary driver lesion.
| Evidence Dimension | Biochemical IC50 for α-KG to 2-HG conversion: R132C/R132C vs R132H/R132H |
|---|---|
| Target Compound Data | IDH1 R132C/R132C IC50 = 4 nM; IDH1 R132H/R132H IC50 = 42 nM |
| Comparator Or Baseline | Ivosidenib (R132C: 13 nM, R132H: 12 nM); IDH-305 (R132C: 28 nM, R132H: 27 nM); BAY-1436032 (R132C: 15 nM, R132H: 15 nM); AGI-5198 (R132C: 160 nM, R132H: 70 nM) |
| Quantified Difference | Mutant IDH1-IN-1 shows 10.5× preference for R132C over R132H; all comparators show ≤2.3× difference |
| Conditions | Recombinant enzyme assay; α-ketoglutarate to 2-hydroxyglutarate (2-HG) conversion; homodimeric enzyme forms [1]* |
Why This Matters
Investigators modeling R132C-driven disease (e.g., certain AML subtypes, chondrosarcoma) require an inhibitor with maximal potency against this specific genotype, which pan-mutant inhibitors cannot provide.
- [1] Deng G, Shen J, Yin M, et al. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule. J Biol Chem. 2015;290(2):762-774. View Source
- [2] Popovici-Muller J, et al. Discovery of AG-120 (Ivosidenib). ACS Med Chem Lett. 2018;9(4):300-305. View Source
